Sulfinpyrazone sulfone
Overview
Description
Sulfinpyrazone sulfone (SPZO) is a metabolite of sulfinpyrazone (SPZ), a medication primarily known for its uricosuric and platelet inhibitory properties. SPZO is formed through the metabolic oxidation of SPZ, a process catalyzed by cytochrome P450 enzymes, particularly P450 3A4 . While SPZ itself has been extensively studied for its therapeutic use in conditions associated with arterial thrombosis and as a prophylactic agent against recurrent venous thrombosis, the specific role and characteristics of SPZO have been less well-defined .
Synthesis Analysis
The synthesis of SPZO occurs in the liver, where sulfinpyrazone is metabolized by human liver microsomes and cytochrome P450 enzymes. The oxidation of sulfinpyrazone sulfide (SPZS) to SPZO is mediated by P450 3A4, with SPZS showing a high degree of enantiomeric selectivity in its metabolism by P450 2C9 . This metabolic pathway is crucial for understanding drug interactions involving sulfinpyrazone, as well as the pharmacological effects of its metabolites.
Molecular Structure Analysis
The molecular structure of SPZO, as a metabolite of SPZ, retains the core pharmacophore but with an additional oxidation state that confers different properties. The oxidation to the sulfone group is a key step in the metabolism of SPZ, which can influence the drug's pharmacokinetics and pharmacodynamics . The structural characteristics of SPZO, such as its degree of protein binding and its interaction with cytochrome P450 enzymes, are important for its activity and potential therapeutic effects.
Chemical Reactions Analysis
SPZO is the product of the oxidation of SPZ, and it can further undergo metabolic reactions. The metabolism of SPZ and SPZS by human liver microsomes leads to the formation of SPZO and other minor phenolic metabolites . The specific chemical reactions involved in the formation and further metabolism of SPZO are influenced by the presence of various cytochrome P450 isoforms, which can affect the drug's efficacy and safety profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of SPZO, such as solubility, stability, and reactivity, are determined by its molecular structure. These properties are essential for the drug's absorption, distribution, metabolism, and excretion (ADME) profile. High-performance liquid chromatography and gas chromatography methods have been developed to analyze SPZO and its metabolites in biological fluids, indicating the importance of these properties in monitoring therapeutic drug levels .
Relevant Case Studies
Several studies have investigated the effects of sulfinpyrazone and its metabolites on platelet function and thrombosis. For instance, the effect of sulfinpyrazone on homocysteine-induced endothelial injury and arteriosclerosis was studied in baboons, demonstrating its potential to protect endothelial cells from injury in vivo . Another study highlighted the inhibitory effects of sulfinpyrazone on cyclooxygenase activity and platelet function, with its metabolites, particularly the sulfide and sulfone, playing a significant role in these effects . Additionally, the kinetics and metabolism of sulfinpyrazone were studied in normal subjects, revealing variability in the formation of its metabolites, including SPZO .
Scientific Research Applications
Metabolism and Disposition : Sulfinpyrazone's metabolites, including the sulfone and sulfide analogues, are crucial in its biotransformation in humans. These metabolites demonstrate significant clinical implications due to their effects on platelet aggregation and other in vitro systems (Dieterle, Faigle, & Moppert, 1980).
Platelet Function and Cyclooxygenase Inhibition : Chronic dosing of sulfinpyrazone shows marked ex vivo inhibitory effects on platelet aggregation, likely due to the formation of active metabolites such as the sulfide and sulfone. These metabolites play a critical role in sulfinpyrazone's function as a platelet inhibitor (Pedersen & FitzGerald, 1985).
Inhibition of Platelet Cyclo-Oxygenase Activity : Among sulfinpyrazone and its metabolites, the sulfone metabolite exhibits inhibitory effects on platelet cyclo-oxygenase activity. This underlines the metabolite's potential therapeutic relevance in affecting platelet function when sulfinpyrazone is administered (del Maschio, Livio, Cerletti, & de Gaetano, 1984).
Electrophysiological Effects on Cardiac Purkinje Fibers : Sulfinpyrazone has been studied for its electrophysiological effects on cardiac Purkinje fibers. This research is significant in understanding sulfinpyrazone's potential antiarrhythmic actions following myocardial infarction (Benditt, Grant, Hutchison, & Strauss, 1980).
Free Radical Scavenging Properties : Sulfinpyrazone has demonstrated in vitro capability to scavenge oxygen free radicals. This finding suggests a new direction for its pharmacological actions beyond its known uricosuric effects (Yang, Huang, Lee, & Lu, 2002).
Effect on Endothelial Injury and Arteriosclerosis : Sulfinpyrazone's effect on homocysteine-induced endothelial injury and arteriosclerosis has been studied in baboons, indicating its potential in mitigating endothelial damage in vivo (Harker, Harlan, & Ross, 1983).
Pharmacokinetics and Biotransformation : Research has focused on the pharmacokinetics, absorption, biotransformation, and elimination of sulfinpyrazone in humans, highlighting the importance of its metabolites in therapeutic applications (Dieterle, Faigle, Mory, Richter, & Theobald, 1975).
Safety And Hazards
Sulfinpyrazone is generally well tolerated with chronic use, even in geriatric patients and patients with severe renal disease . The most common side effects are mild upper gastrointestinal disturbances . Blood dyscrasias and allergic reactions have been observed only occasionally, without establishment of a cause-effect relationship .
Future Directions
Sulfones continue to represent a large portion of new FDA approvals . The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity in recent years . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
properties
IUPAC Name |
4-[2-(benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22-21(16-17-30(28,29)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUYGWDNTAETLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911788 | |
Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfinpyrazone sulfone | |
CAS RN |
1106-50-9 | |
Record name | 1,2-Diphenyl-4-[2-(phenylsulfonyl)ethyl]-3,5-pyrazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1106-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | G 31442 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diphenyl-4-[2-(phenylsulphonyl)ethyl]pyrazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFINPYRAZONE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M9FOG2KDI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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